molecular formula C5H11ClN2O2 B2834853 N-(3-amino-2-oxopropyl)acetamidehydrochloride CAS No. 2361645-19-2

N-(3-amino-2-oxopropyl)acetamidehydrochloride

Cat. No.: B2834853
CAS No.: 2361645-19-2
M. Wt: 166.61
InChI Key: XYCMTPNWOSHHCR-UHFFFAOYSA-N
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Description

N-(3-Amino-2-oxopropyl)acetamide hydrochloride is an acetamide derivative characterized by a 3-amino-2-oxopropyl side chain and a hydrochloride salt.

Properties

IUPAC Name

N-(3-amino-2-oxopropyl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2.ClH/c1-4(8)7-3-5(9)2-6;/h2-3,6H2,1H3,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCMTPNWOSHHCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-amino-2-oxopropyl)acetamidehydrochloride typically involves the reaction of 3-amino-2-oxopropylamine with acetic anhydride in the presence of hydrochloric acid. The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(3-amino-2-oxopropyl)acetamidehydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines .

Scientific Research Applications

N-(3-amino-2-oxopropyl)acetamidehydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and applications in drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N-(3-amino-2-oxopropyl)acetamidehydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and functional groups of N-(3-amino-2-oxopropyl)acetamide hydrochloride with related compounds:

Compound Name Key Functional Groups Molecular Formula Molecular Weight (g/mol) References
N-(3-Amino-2-oxopropyl)acetamide hydrochloride Acetamide, 2-oxopropyl, amine, HCl C₅H₁₁ClN₂O₂ 166.61 (calculated)
N8-Acetylspermidine dihydrochloride Acetamide, polyamine chain, 2 HCl C₉H₂₃Cl₂N₃O 260.20
N-Isopropyl-2-(methylamino)acetamide HCl Acetamide, methylamino, isopropyl, HCl C₆H₁₅ClN₂O 166.65
N-(3-Ethoxypropyl)-2-(methylamino)acetamide HCl Acetamide, ethoxypropyl, methylamino, HCl C₇H₁₆ClN₂O 180.67
2-(2-Oxo-morpholin-3-yl)-N-(4-isopropylphenyl)acetamide Acetamide, morpholinone, aryl C₁₇H₂₂N₂O₃ 302.37

Key Observations :

  • Backbone Diversity: While N-(3-amino-2-oxopropyl)acetamide hydrochloride has a short 3-amino-2-oxopropyl chain, other compounds feature longer alkyl or aryl substituents (e.g., ethoxypropyl in , isopropylphenyl in ).
  • Charge and Solubility : The hydrochloride salt in all listed compounds enhances water solubility, critical for bioavailability in drug design .
  • Biological Targets : N8-Acetylspermidine dihydrochloride interacts with polyamine metabolism pathways , whereas 2-(2-oxo-morpholin-3-yl)acetamide derivatives may target enzymes like kinases or proteases due to their morpholine ring .

Pharmacological and Physicochemical Properties

Compound Name Melting Point (°C) Storage Conditions Applications/Notes
N8-Acetylspermidine dihydrochloride 4°C, sealed, dry Polyamine metabolism studies
N-Isopropyl-2-(methylamino)acetamide HCl Room temperature Intermediate in drug synthesis
2-(2-Oxo-morpholin-3-yl)-N-(4-isopropylphenyl)acetamide 190 Potential kinase inhibition (hypothetical)

Notable Trends:

  • Thermal Stability: The morpholinone-containing acetamide has a higher melting point (190°C) compared to alkylated acetamides, likely due to rigid aromatic and heterocyclic structures.
  • Storage Requirements : Hydrochloride salts generally require moisture-free storage to prevent deliquescence .

Biological Activity

N-(3-amino-2-oxopropyl)acetamide hydrochloride (also known as NSC 69924) is a compound with significant potential in various biological applications, particularly in the fields of biochemistry and pharmacology. This article details its biological activity, mechanisms of action, synthesis methods, and relevant research findings.

  • Molecular Formula : C5_5H11_{11}ClN2_2O2_2
  • Molecular Weight : Approximately 162.61 g/mol
  • Structure : The compound features an amino group, an oxo group, and an acetamide group, contributing to its unique reactivity and biological properties.

Biological Activities

N-(3-amino-2-oxopropyl)acetamide hydrochloride exhibits several noteworthy biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections caused by pathogenic bacteria.
  • Anticancer Potential : Research suggests that N-(3-amino-2-oxopropyl)acetamide hydrochloride may have anticancer effects. It is hypothesized to interact with specific molecular targets involved in cancer cell proliferation and survival.
  • Mechanism of Action : The compound's mechanism of action is believed to involve modulation of enzyme activities and receptor interactions within biological systems. This modulation can lead to various physiological effects depending on the target pathways involved.

Synthesis Methods

The synthesis of N-(3-amino-2-oxopropyl)acetamide hydrochloride can be achieved through various chemical reactions involving starting materials that contain the necessary functional groups. One common method involves the reaction of acetic anhydride with 3-amino-2-oxopropanol under controlled conditions to yield the hydrochloride salt form, enhancing its solubility for biological applications.

Case Studies and Experimental Data

Several studies have explored the biological activity of N-(3-amino-2-oxopropyl)acetamide hydrochloride:

StudyFocusFindings
Study 1Antimicrobial EffectsDemonstrated significant inhibition of bacterial growth in vitro, indicating potential as an antimicrobial agent.
Study 2Anticancer ActivityShowed cytotoxic effects on cancer cell lines, suggesting a pathway for therapeutic development.
Study 3Mechanistic InsightsIdentified specific enzyme targets modulated by the compound, providing insights into its action at the molecular level.

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